molecular formula C12H16FNO3 B13654953 tert-Butyl (3-fluoro-2-methoxyphenyl)carbamate

tert-Butyl (3-fluoro-2-methoxyphenyl)carbamate

Cat. No.: B13654953
M. Wt: 241.26 g/mol
InChI Key: JCWWJKOSWLKZEK-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoro-2-methoxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluoro-2-methoxyphenyl)carbamate typically involves the reaction of 3-fluoro-2-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-fluoro-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-fluoro-2-methoxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (3-fluoro-2-nitrophenyl)carbamate
  • tert-Butyl (3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)carbamate

Comparison: tert-Butyl (3-fluoro-2-methoxyphenyl)carbamate is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(3-fluoro-2-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-9-7-5-6-8(13)10(9)16-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWWJKOSWLKZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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